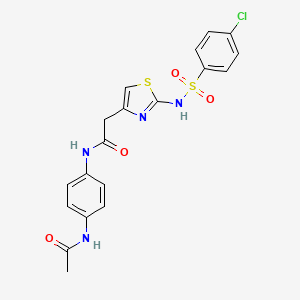

N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide" is a member of the acetamide family of organic compounds, which are characterized by the presence of an acetamide group (-CONH2). This particular compound is not directly discussed in the provided papers, but related compounds with similar structural motifs have been studied for their various properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related acetamide compounds has been reported, with a focus on their potential as therapeutic agents. For instance, a compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was synthesized and evaluated for its anti-cancer properties . The synthesis process typically involves the formation of the thiazole ring, followed by the introduction of the acetamide group. The exact synthesis route for "N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide" would likely involve similar steps, with specific reagents and conditions tailored to introduce the sulfonamide and chlorophenyl groups.

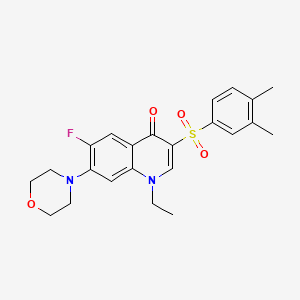

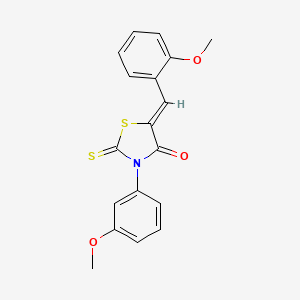

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, a related compound was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions . The molecular structure is crucial for understanding the compound's interactions and reactivity, which can be further explored through computational methods such as density functional theory (DFT).

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, often influenced by their functional groups. The presence of a thiazole ring, chlorophenyl, and sulfonamide groups in the compound of interest suggests potential reactivity sites for nucleophilic and electrophilic attacks. The reactivity can be assessed through experimental studies and theoretical calculations, such as those that investigate charge transfer with DNA bases . These analyses help in understanding how the compound might interact with biological targets or undergo transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and pi interactions, can affect properties like solubility, melting point, and stability . Theoretical calculations can predict thermodynamic properties and how they vary with temperature . These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.

Scientific Research Applications

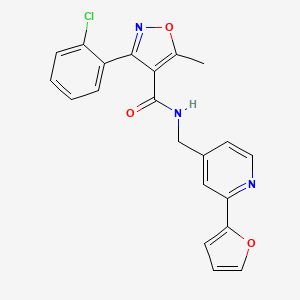

Drug Design and Anticancer Activity

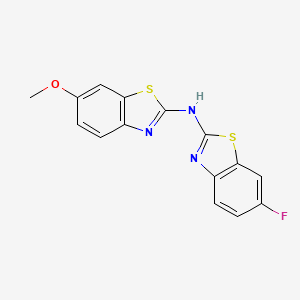

Research into sulfonamide derivatives, including compounds with structural similarities to N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, has shown promising results in the design of anticancer agents. These compounds, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been evaluated for their potential antitumor activity against various human tumor cell lines. Specifically, certain derivatives have demonstrated significant anticancer activity, highlighting the potential of these molecules in the development of new cancer treatments (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal activities of sulfonamide derivatives, including thiazole and acetamide compounds, have been extensively studied. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. Notably, some novel sulfonamide derivatives, incorporating structures like N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, have exhibited potent antimicrobial activities, suggesting their application as promising antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Molecular Properties and Structural Analysis

The study of molecular structures and properties of sulfonamide derivatives, including those related to N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, has contributed to a deeper understanding of their potential applications. Research focusing on the synthesis, characterization, and evaluation of these compounds has provided insights into their molecular frameworks, enabling the design of molecules with optimized properties for various applications (Boechat et al., 2011).

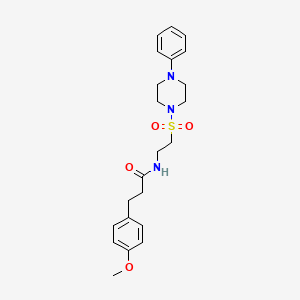

Mechanism of Action

, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

In a study, new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A . Some of these compounds showed significant inhibitory effect against both cancer cell lines .

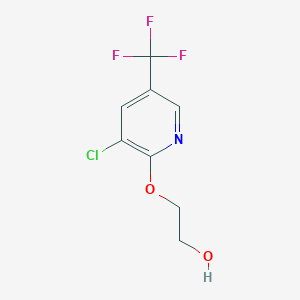

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4S2/c1-12(25)21-14-4-6-15(7-5-14)22-18(26)10-16-11-29-19(23-16)24-30(27,28)17-8-2-13(20)3-9-17/h2-9,11H,10H2,1H3,(H,21,25)(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVGBUMNEBGIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)